![molecular formula C17H26BNO3 B1433756 N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1509932-23-3](/img/structure/B1433756.png)
N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Overview
Description
The compound is a derivative of boronic acids and its esters, which are commonly used in organic synthesis . It contains a benzamide moiety attached to a boronic ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzamide core with an isobutyl group attached to the nitrogen, and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group attached to the benzene ring .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction .Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide have been synthesized and structurally characterized through various techniques. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogs were obtained via a multi-step substitution reaction, confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The crystallographic and conformational analyses, along with density functional theory (DFT) calculations, have provided insights into their molecular structures, electrostatic potential, and frontier molecular orbitals, revealing some of their physicochemical properties (Huang et al., 2021).
Boronate Ester Intermediates and Prochelator Applications
Boronate ester intermediates, similar to the core structure , have found applications in prochelator systems designed to mitigate oxidative stress. The boronate group in these compounds acts as a protective group, preventing metal chelation until specific conditions, such as the presence of hydrogen peroxide, trigger the release of active chelators. This mechanism enables targeted iron sequestration in cells under oxidative stress, highlighting the potential therapeutic applications of such boronate ester compounds (Wang & Franz, 2018).
Microwave-Assisted Synthesis
N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, which are structurally related to the compound , have been synthesized using microwave-assisted techniques. This method has facilitated the efficient access to heteroaryl-substituted benzimidazoles through subsequent Suzuki–Miyaura cross-coupling, showcasing the versatility of boronate esters in facilitating organic syntheses and the potential for creating diverse chemical entities for various research applications (Rheault et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)11-19-15(20)13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKTNIWIXSVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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